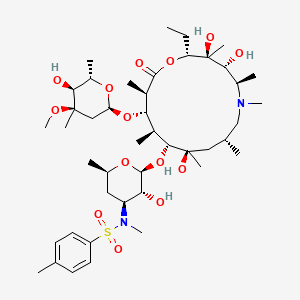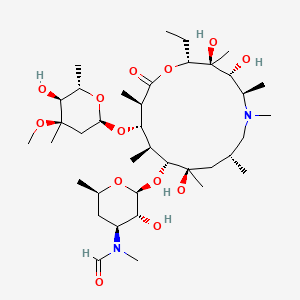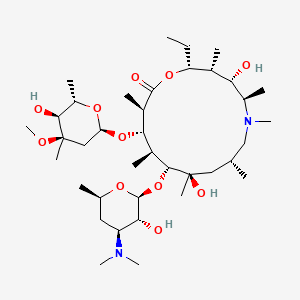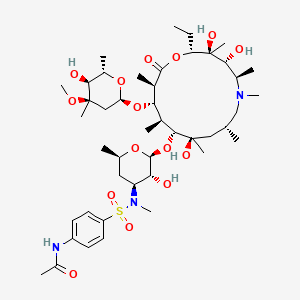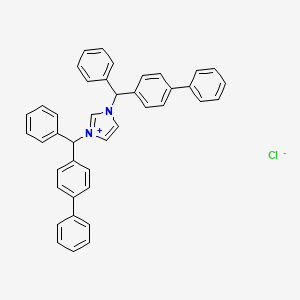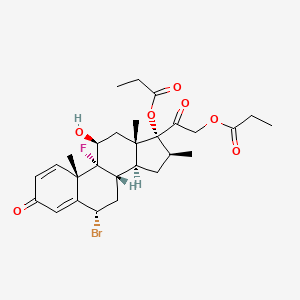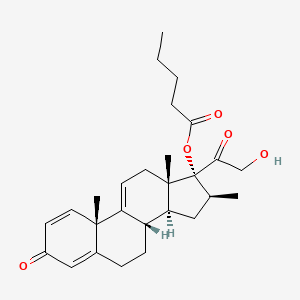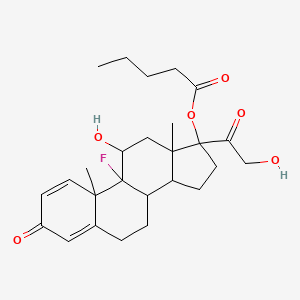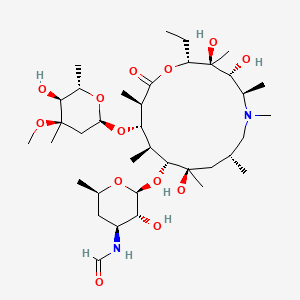
Methyl ceftazidime
Vue d'ensemble
Description
Methyl ceftazidime is a derivative of ceftazidime . Ceftazidime is a third-generation cephalosporin antibiotic with broad-spectrum antibacterial activity, including against some treatment-resistant bacteria such as Pseudomonas aeruginosa . It is used to treat a variety of bacterial infections .
Synthesis Analysis
The synthesis of ceftazidime involves taking 7-aminocephalosporanic acid (7-ACA) as a starting raw material, introducing a pyridine ion to the 3-position methylene of 7-ACA to obtain 7-amino-3-(1-picolyl)-cephem acid (7-APCA) hydrochloride. Then a side chain with a thiazole ring is introduced on the 7-position amino of the 7-APCA hydrochloride through acylation reaction. Finally, hydrolyzing reaction, refining reaction, and others are carried out to obtain ceftazidime .
Molecular Structure Analysis
The molecular formula of Methyl ceftazidime is C23H24N6O7S2 . The molecular weight is 560.6 g/mol . The InChI is InChI=1S/C23H24N6O7S2/c1-23(2,21(34)35-3)36-27-14(13-11-38-22(24)25-13)17(30)26-15-18(31)29-16(20(32)33)12(10-37-19(15)29)9-28-7-5-4-6-8-28 .
Chemical Reactions Analysis
Ceftazidime has been shown to form complexes with Fe(III) ions in aqueous solutions . The complexing properties were characterized by UV-vis spectrophotometric and potentiometric methods .
Physical And Chemical Properties Analysis
Methyl ceftazidime is a white to cream-colored crystalline powder . The pH of freshly constituted solutions usually ranges from 5 to 8 .
Applications De Recherche Scientifique
Treatment of Enterobacterales Infections
Ceftazidime, a third-generation cephalosporin antibiotic, has been used extensively for the management of Enterobacterales infections . It has unique attributes and clinical implications against difficult-to-treat Enterobacterales infections .
Pharmacokinetic and Pharmacodynamic Properties
Ceftazidime has been studied for its pharmacokinetic and pharmacodynamic properties . It can be administered by intramuscular or intravenous injection with high blood concentration, low protein binding rate (10–17%), renal excretion (80–90%), wide distribution in vivo, and blood–brain barrier penetration (25%) .
Treatment of Complicated Urinary Tract Infections (cUTIs)
In 2015, Ceftazidime-Averbatan was approved by the USFDA for the treatment of complicated urinary tract infections (cUTIs) .
Treatment of Complicated Intra-Abdominal Infections (cIAIs)
Ceftazidime, combined with metronidazole, has been approved for the treatment of complicated intra-abdominal infections (cIAIs) .
Interaction with Sediment-Derived Dissolved Organic Matter (SDOM)
Research has been conducted on the binding behaviors of ceftazidime with the presence of sediment-derived dissolved organic matter (SDOM) extracted from the sediment of the Yellow River . This has significant implications on the environmental fate of cephalosporin antibiotics and that of sediment-derived DOM .
Treatment of Infections Caused by Pseudomonas Aeruginosa
Ceftazidime is usually reserved for the treatment of infections caused by Pseudomonas aeruginosa .
Interaction with Fe(III) Ions
The cellular toxicity of Fe (III) contributes to serious diseases, like Huntington’s, Alzheimer’s, and Parkinson’s diseases . Research has been conducted on the complex-forming properties of ceftazidime with Fe(III) ions in an aqueous solution .
In Silico ADME and Toxicity Prediction
In silico methods have been used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of ceftazidime and its impurities . This approach can predict the toxicity of other cephalosporins and impurities .
Safety And Hazards
Methyl ceftazidime may cause an allergic skin reaction and serious eye irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Orientations Futures
Ceftazidime is currently available either alone or in combination with the non-β-lactam β-lactamase inhibitor avibactam to treat a variety of bacterial infections . To mitigate the risk of bacterial resistance and preserve clinical efficacy, ceftazidime should only be used for infections that are confirmed or strongly suspected to be caused by susceptible bacterial strains .
Propriétés
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O7S2/c1-23(2,21(34)35-3)36-27-14(13-11-38-22(24)25-13)17(30)26-15-18(31)29-16(20(32)33)12(10-37-19(15)29)9-28-7-5-4-6-8-28/h4-8,11,15,19H,9-10H2,1-3H3,(H3-,24,25,26,30,32,33)/b27-14-/t15-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQLCFFMLJEMPT-CDOVDWRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)OC)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159347 | |
| Record name | Methyl ceftazidime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl ceftazidime | |
CAS RN |
1354396-23-8 | |
| Record name | Methyl ceftazidime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354396238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl ceftazidime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL CEFTAZIDIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0D5C285HM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of Ceftazidime Methyl Ester content in Ceftazidime powder injection?
A1: Ceftazidime Methyl Ester is identified as an impurity in Ceftazidime powder injection []. The research emphasizes achieving high purity of Ceftazidime for improved stability, safety, and antibacterial activity. The study specifically aims to limit the presence of Ceftazidime Methyl Ester to less than 0.05wt% in the final drug product []. This highlights the importance of controlling impurities like Ceftazidime Methyl Ester during drug manufacturing to ensure the quality and efficacy of Ceftazidime powder injection.
Q2: Are there any known methods to minimize Ceftazidime Methyl Ester formation during Ceftazidime synthesis?
A2: While the provided research article [] focuses on the final product quality and doesn't delve into specific synthesis methods, controlling Ceftazidime Methyl Ester formation likely involves optimizing reaction conditions during Ceftazidime synthesis. Factors such as reaction temperature, pH, and choice of reagents could influence the formation of this specific impurity. Further research into the synthetic pathways of Ceftazidime would be needed to provide detailed strategies for minimizing Ceftazidime Methyl Ester production.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



